molecular formula C45H89NO5 B11937443 Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate

Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate

Cat. No.: B11937443
M. Wt: 724.2 g/mol
InChI Key: MXTUALQMHNDWBC-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate is a synthetic lipid compound. It is known for its role in forming lipid nanoparticles, which are used in drug delivery systems, particularly for mRNA-based vaccines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate typically involves an esterification reaction. This process combines octanoic acid with this compound under specific conditions . The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of lipid interactions and membrane dynamics.

    Medicine: Integral in the formulation of lipid nanoparticles for drug delivery, particularly in mRNA-based vaccines.

    Industry: Utilized in the production of surfactants and emulsifiers

Mechanism of Action

The compound exerts its effects by forming lipid nanoparticles that encapsulate and protect mRNA molecules. These nanoparticles facilitate the delivery of mRNA into cells by triggering receptor-mediated endocytosis. Once inside the cell, the mRNA is released and translated into the target protein, eliciting an immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate is unique due to its specific structure, which provides optimal properties for forming stable lipid nanoparticles. This makes it particularly effective in drug delivery applications, especially for mRNA vaccines .

Properties

Molecular Formula

C45H89NO5

Molecular Weight

724.2 g/mol

IUPAC Name

heptadecan-9-yl 8-[2-hydroxyethyl-(7-oxo-7-undecoxyheptyl)amino]octanoate

InChI

InChI=1S/C45H89NO5/c1-4-7-10-13-16-17-18-26-33-42-50-44(48)36-29-23-25-32-39-46(40-41-47)38-31-24-19-22-30-37-45(49)51-43(34-27-20-14-11-8-5-2)35-28-21-15-12-9-6-3/h43,47H,4-42H2,1-3H3

InChI Key

MXTUALQMHNDWBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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